PFBA is widely used as a reference standard in environmental monitoring and analysis. Its well-defined properties and high stability facilitate the detection and quantification of various organic pollutants, including other fluorinated compounds, in environmental samples like water, soil, and air [].
Researchers utilize PFBA to investigate the degradation pathways and environmental fate of other fluorinated compounds. By comparing the behavior of PFBA, a relatively persistent molecule, with other fluorinated substances, scientists can gain insights into their environmental persistence and potential risks [].
2,3,5,6-Tetrafluorobenzoic acid is a fluorinated aromatic carboxylic acid with the molecular formula and a molecular weight of approximately 194.08 g/mol. It is characterized by four fluorine atoms substituted at the 2, 3, 5, and 6 positions on a benzoic acid ring. This compound appears as a white to light yellow crystalline powder and has a melting point of around 139 °C. It is known for its corrosive properties and is classified as a hazardous material due to its potential to cause skin and eye irritation .
The presence of multiple fluorine substituents significantly influences the reactivity and stability of the compound compared to non-fluorinated analogs .
Synthesis of 2,3,5,6-tetrafluorobenzoic acid typically involves:
These methods require careful handling due to the hazardous nature of some reagents involved .
2,3,5,6-Tetrafluorobenzoic acid finds applications in several fields:
Interaction studies involving 2,3,5,6-tetrafluorobenzoic acid focus on its reactivity with biomolecules and polymers. The compound's ability to form covalent bonds under UV light makes it useful in:
These studies highlight its potential utility in both synthetic and analytical applications .
Several compounds are structurally similar to 2,3,5,6-tetrafluorobenzoic acid. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Fluorobenzoic Acid | C7H5F O2 | Contains one fluorine atom; less reactive. |
3-Fluorobenzoic Acid | C7H5F O2 | Similar structure; different substitution pattern. |
4-Fluorobenzoic Acid | C7H5F O2 | Contains one fluorine atom; used in pharmaceuticals. |
2,3-Difluorobenzoic Acid | C7H4F2O2 | Two fluorine atoms; increased reactivity compared to mono-fluorinated versions. |
Perfluorobenzoic Acid | C7F7O2 | Fully fluorinated; significantly altered properties compared to tetrafluorinated versions. |
The unique aspect of 2,3,5,6-tetrafluorobenzoic acid lies in its specific arrangement of fluorine substituents which affects its chemical reactivity and physical properties compared to these similar compounds .
The synthesis of 2,3,5,6-tetrafluorobenzoic acid was first reported in the context of agrochemical research during the 1970s, driven by the demand for fluorinated intermediates in insecticide development. Early methods involved hydrogenolysis of pentafluorobenzoic acid esters using palladium-based catalysts, though these processes faced challenges in selectivity and yield. A breakthrough came in 2010 with the development of a lithiation-carbonation protocol using 1,2,4,5-tetrafluorobenzene and n-butyllithium, which streamlined production and reduced byproducts. This method, which reacts tetrafluorobenzene with excess n-butyllithium in tetrahydrofuran followed by carbonation with CO$$_2$$, remains the industrial standard due to its 95% yield and scalability.
The molecular structure of 2,3,5,6-tetrafluorobenzoic acid features a benzoic acid core with fluorine atoms at the 2, 3, 5, and 6 positions, creating a symmetrical substitution pattern (Figure 1). Single-crystal X-ray diffraction studies confirm a monoclinic crystal system ($$ P2_1/c $$) with hydrogen-bonded dimeric units in the solid state. Key spectroscopic data include:
The fluorine atoms inductively withdraw electron density, lowering the pKa to 1.66 compared to 4.2 for benzoic acid, enhancing its reactivity in nucleophilic substitutions.
Property | Value | Source |
---|---|---|
Molecular Formula | $$ \text{C}7\text{H}2\text{F}4\text{O}2 $$ | |
Molecular Weight | 194.08 g/mol | |
Melting Point | 150–152°C | |
pKa | 1.66 | |
Boiling Point | 227.9°C (predicted) |
In pharmaceuticals, 2,3,5,6-tetrafluorobenzoic acid is a precursor to transfluthrin, a widely used insecticide, and BMV109, a fluorescent probe for protease imaging. Its electron-deficient aromatic ring facilitates cross-coupling reactions, making it valuable in synthesizing fluorinated polymers with enhanced thermal stability. Academically, the compound has enabled studies on hydrogen-bonding networks in crystal engineering and enzyme inhibition mechanisms, particularly for farnesyltransferase (IC$$_{50}$$ = 2.9 µM). Over 15 patents since 2000 highlight its role in agrochemicals and materials science, reflecting sustained industrial interest.
Corrosive;Irritant